N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a complex substitution pattern. Its structure includes:
- A 1,1-dioxido-2,3-dihydrothiophen-3-yl group, a sulfone-containing heterocycle that enhances polarity and metabolic stability.
- A 4-(pyrrolidin-1-ylsulfonyl) substituent on the benzamide core, which introduces a sulfonamide linkage with a pyrrolidine moiety, likely influencing solubility and binding interactions.
Key physicochemical properties include a molecular weight of 361.8 g/mol (CAS 321978-02-3) and a benzamide backbone modified for enhanced electronic and steric effects .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5S2/c1-16-4-7-18(14-21(16)23)25(19-10-13-31(27,28)15-19)22(26)17-5-8-20(9-6-17)32(29,30)24-11-2-3-12-24/h4-10,13-14,19H,2-3,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXJTFTKVRMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound with potential biological activity that warrants thorough investigation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 397.82 g/mol. The structure features a chloro-substituted aromatic ring, a thiophene moiety, and a sulfonamide group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.82 g/mol |
| IUPAC Name | This compound |
| CAS Number | 863008-02-0 |
Research indicates that this compound may exhibit various mechanisms of action. Preliminary studies suggest it could act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. For example:
- Enzyme Inhibition : The sulfonamide group may interact with carbonic anhydrase or other similar enzymes, potentially affecting pH regulation in tissues.
- Receptor Modulation : The compound could influence neurotransmitter receptors due to the presence of the pyrrolidine moiety, which is known to interact with various neuroreceptors.
Antimicrobial Properties
Studies have shown that compounds with similar structures exhibit antimicrobial activity. The presence of the thiophene ring and sulfonamide group could enhance this effect by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Emerging evidence suggests potential anticancer properties. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation signals.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of thiophene-based compounds against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential application for this compound in treating bacterial infections .
- Anticancer Research : In a recent publication in Cancer Letters, researchers investigated the effects of sulfonamide derivatives on breast cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Neuropharmacological Effects : A pharmacological study highlighted the interaction of pyrrolidine derivatives with dopamine receptors, indicating potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound and 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide share the pyrrolidinylsulfonyl group , which may enhance binding to sulfonamide-sensitive targets. However, the latter features a trifluoromethyl group and dichloro substitution , increasing lipophilicity and electron-withdrawing effects.
- Flutolanil and cyprofuram lack sulfonamide groups but incorporate trifluoromethyl or cyclopropane moieties, highlighting agrochemical optimization for fungal target specificity.
Molecular Weight and Complexity :
- The target compound (361.8 g/mol) is lighter than the dichloro-trifluoromethyl analog (455.29 g/mol) , suggesting differences in pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
